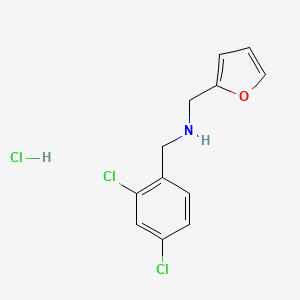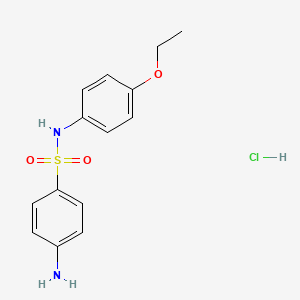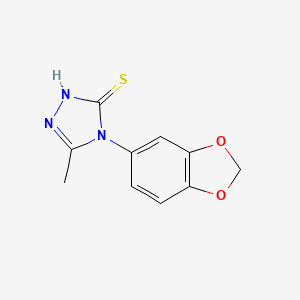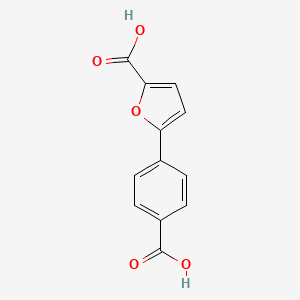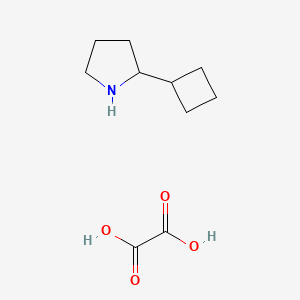
2-Cyclobutylpyrrolidine oxalate
Vue d'ensemble
Description
2-Cyclobutylpyrrolidine oxalate is a chemical compound with the formula C10H17NO4 . It’s a research compound and not much information is available about its specific uses or applications .
Molecular Structure Analysis
The molecular structure of 2-Cyclobutylpyrrolidine involves a cyclobutyl group attached to a pyrrolidine ring . The oxalate part of the molecule would be an additional component, likely attached via a functional group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Applications De Recherche Scientifique
Metal Complexes and Magnetic Properties
- Research has demonstrated the synthesis of coordination polymers involving similar oxalato ligands. These compounds exhibit interesting magnetic properties, such as antiferromagnetism, which may have potential applications in materials science and magnetism research (Rodríguez-Diéguez et al., 2007).
Geomycology and Environmental Biotechnology
- Oxalate, a key metabolite in many fungi, plays a significant role in various environmental processes, including nutrient cycling and biomineral formation. This suggests potential applications in bioremediation and environmental biotechnology (Gadd et al., 2014).
Oxalate Metabolism in Medical Applications
- Enzymes degrading oxalate have potential applications in medical diagnosis and treatment of oxalate-related diseases. This can extend to bioremediation and the development of transgenic plants (Svedružić et al., 2005).
Electrochemical Applications
- Oxalate has been used in electrochemical applications, such as in metallopolymer coatings for enhanced detection in flow injection analysis systems. This demonstrates its potential in analytical chemistry for sensitive detection methods (Forster & Hogan, 2000).
CO2 Conversion
- Copper complexes have shown the ability to reductively couple CO2 to form oxalate, suggesting potential applications in carbon capture and utilization technologies (Angamuthu et al., 2010).
Photocatalysis and Environmental Cleanup
- Ferrous oxalate has been explored as a photocatalyst in the degradation of pollutants, indicating its utility in environmental cleanup and wastewater treatment (Vedrenne et al., 2012).
Propriétés
IUPAC Name |
2-cyclobutylpyrrolidine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.C2H2O4/c1-3-7(4-1)8-5-2-6-9-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOFOIARQFIHBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCCN2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylpyrrolidine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline hydrochloride](/img/structure/B1369053.png)
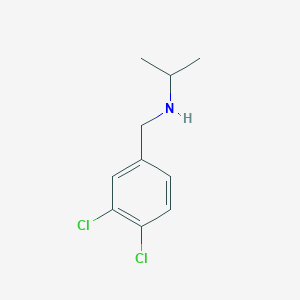
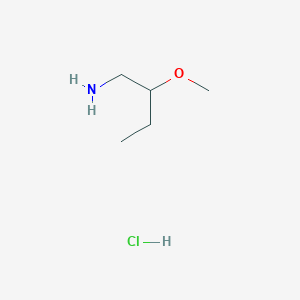
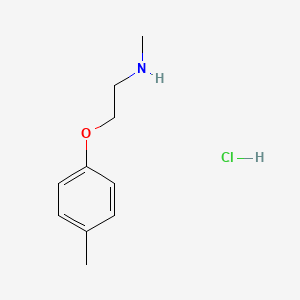
![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)
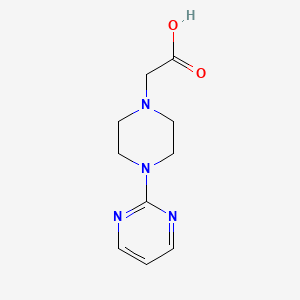
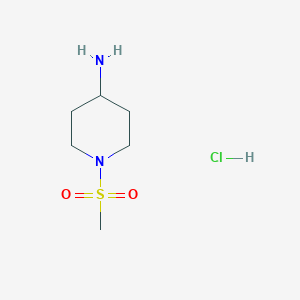
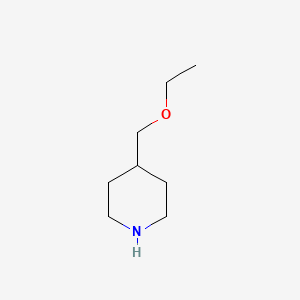
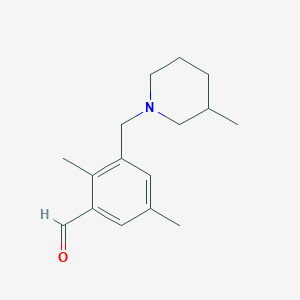
![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)
